Octane, 3-ethyl-3-methyl-
Description
Nomenclature and Isomeric Context of 3-Ethyl-3-methyloctane
IUPAC Naming Conventions and Structural Representations
The name "3-Ethyl-3-methyloctane" is derived from the systematic naming rules established by the International Union of Pure and Applied Chemistry (IUPAC). openstax.orglibretexts.org This system ensures a unique and unambiguous name for every organic compound. The naming process for this alkane involves identifying the longest continuous carbon chain, which in this case is an eight-carbon chain, hence the parent name "octane". openstax.orgchemistrysteps.com The carbon atoms of this main chain are numbered to give the substituents—the groups attached to the main chain—the lowest possible locants. libretexts.orgmsu.edu In this molecule, an ethyl group (-CH₂CH₃) and a methyl group (-CH₃) are both attached to the third carbon atom of the octane (B31449) chain. chemistrysteps.com The substituents are listed alphabetically (ethyl before methyl) in the final name. msu.edu
The structural formula of 3-Ethyl-3-methyloctane can be represented in several ways, including a condensed formula: CH₃CH₂C(CH₃)(C₂H₅)CH₂CH₂CH₂CH₂CH₃. chemister.ru A skeletal structure provides a simplified representation where carbon atoms are implied at the vertices and ends of lines, and hydrogen atoms are assumed to be present to satisfy carbon's valency of four.
Classification within Branched-Chain Alkanes
3-Ethyl-3-methyloctane is classified as a branched-chain alkane. Alkanes are saturated hydrocarbons, meaning they consist solely of hydrogen and carbon atoms connected by single bonds. They are broadly categorized into straight-chain (or normal) alkanes and branched-chain alkanes. Branched-chain alkanes, like 3-Ethyl-3-methyloctane, have alkyl groups attached to a central carbon chain, resulting in a non-linear structure. libretexts.org
Isomeric Relationships with Other Octanes and Alkyl-Substituted Hydrocarbons
3-Ethyl-3-methyloctane has the chemical formula C₁₁H₂₄. chemister.ru This formula is shared by numerous other compounds known as isomers. Isomers are molecules that have the same molecular formula but different arrangements of atoms. Undecane (B72203), the straight-chain alkane with eleven carbon atoms, is an isomer of 3-Ethyl-3-methyloctane. wikipedia.orgucla.edu There are a total of 159 isomers of undecane, including 3-Ethyl-3-methyloctane. wikipedia.orgwikiwand.comwikipedia.orgfoodb.ca These isomers exhibit a wide range of physical properties, such as boiling points, due to their differing molecular structures. Generally, increased branching leads to a lower boiling point because the more compact molecular shape reduces the surface area available for intermolecular van der Waals forces.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17302-16-8 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-ethyl-3-methyloctane |
InChI |
InChI=1S/C11H24/c1-5-8-9-10-11(4,6-2)7-3/h5-10H2,1-4H3 |
InChI Key |
DQNINFLTCGTQGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CC)CC |
Origin of Product |
United States |
Investigative Chemical Reactivity and Transformation Pathways of 3 Ethyl 3 Methyloctane
Oxidation Reactions in Branched Hydrocarbons
The oxidation of alkanes is a fundamental process for converting relatively inert hydrocarbons into more reactive and functionalized compounds. For branched alkanes such as 3-ethyl-3-methyloctane, oxidation can lead to a variety of oxygenated derivatives.
Selective Oxidation to Oxygenated Derivatives (e.g., Alcohols, Aldehydes, Carboxylic Acids)
The controlled oxidation of alkanes can yield valuable products such as alcohols, aldehydes, and carboxylic acids. While specific studies on 3-ethyl-3-methyloctane are limited, the general principles of alkane oxidation can be applied. The presence of a tertiary carbon atom in 3-ethyl-3-methyloctane makes it susceptible to oxidation at this position.
In the liver, for instance, alkanes are metabolized through oxidation by cytochrome P450 enzymes. This process typically results in the formation of alcohols, which can be further oxidized to aldehydes and then to carboxylic acids. For a related compound, 3-ethyl-2-methylheptane (B88448), metabolic oxidation yields 3-ethyl-2-methylheptanol, 3-ethyl-2-methylheptanal, and 3-ethyl-2-methylheptanoic acid.
The table below illustrates the expected primary oxidation products of 3-ethyl-3-methyloctane based on general principles of alkane oxidation.
| Reactant | Oxidizing Agent | Primary Products |
| 3-Ethyl-3-methyloctane | Mild Oxidizing Agent (e.g., KMnO₄, neutral) | 3-Ethyl-3-methyloctan-3-ol |
| 3-Ethyl-3-methyloctan-3-ol | Further Mild Oxidation | No reaction (tertiary alcohol) |
| 3-Ethyl-3-methyloctane | Strong Oxidizing Agent (e.g., HNO₃, high temp O₂) | Shorter-chain carboxylic acids (e.g., acetic acid, propanoic acid) |
Mechanistic Studies of Oxidative Transformations
The mechanism of alkane oxidation often involves free radical intermediates. In the case of chlorination, a well-studied radical reaction, tertiary hydrogens are known to react significantly faster than primary hydrogens. This selectivity suggests that in the oxidation of 3-ethyl-3-methyloctane, the hydrogen on the tertiary carbon would be preferentially abstracted, leading to a tertiary radical. This radical can then react with an oxygen source to form the corresponding alcohol.
Catalytic Conversion Processes Affecting Branched Alkane Structure
Catalytic processes are paramount in the refining of petroleum and the production of high-value chemicals from hydrocarbons. For branched alkanes, these processes include isomerization, dehydrogenation, and cracking.
Isomerization and Skeletal Rearrangement Reactions
Dehydrogenation and Cracking Studies (General Alkane Reactivity)
Dehydrogenation and cracking are crucial reactions in the petrochemical industry. Dehydrogenation introduces double bonds to form alkenes, which are more reactive and can be used as building blocks for polymers and other chemicals. sciengine.com Cracking breaks down larger hydrocarbon chains into smaller, more valuable molecules like light olefins (e.g., ethylene (B1197577) and propylene). mdpi.com
The reactivity of alkanes in these processes is influenced by their structure. Branched alkanes often exhibit different selectivities in cracking and dehydrogenation compared to their linear counterparts. utwente.nl For instance, the conversion of isobutane (B21531) shows a higher selectivity to dehydrogenation than n-butane. utwente.nl
Studies on the catalytic cracking of n-octane over zeolites have shown that introducing a dehydrogenation catalyst can enhance the production of light olefins. mdpi.com The initial dehydrogenation of the alkane to an alkene facilitates the subsequent cracking process. mdpi.com
The table below summarizes the apparent activation energies for cracking and dehydrogenation of various light alkanes over different zeolite catalysts, illustrating the influence of alkane structure and catalyst type on reactivity. utwente.nl
| Alkane | Catalyst | EA Cracking (kJ/mol) | EA Dehydrogenation (kJ/mol) |
| Propane | HY-M | 165 | 65 |
| Propane | H-ZSM5 | 155 | 95 |
| n-Butane | HY-M | 140 | 140 |
| n-Butane | H-ZSM5 | 135 | 115 |
| n-Pentane | HY-M | 135 | 150 |
| n-Pentane | H-ZSM5 | 120 | 150 |
For larger and branched alkanes, theoretical studies suggest that a concerted mechanism for dehydrogenation might be preferred over a stepwise mechanism, as it is less affected by the substrate's geometry within the confines of a zeolite framework. acs.org The higher reactivity of long-chain alkanes allows for dehydrogenation to occur at lower temperatures, but this also presents challenges in controlling selectivity due to competing reactions like isomerization and cracking. sciengine.com
Computational Chemistry and Theoretical Characterization of 3 Ethyl 3 Methyloctane
Molecular Modeling and Simulation Techniques
Molecular modeling and simulation are indispensable tools in modern chemistry for exploring molecular properties without the need for laboratory experiments. These techniques are particularly useful for systematically studying large sets of isomers, such as those of undecane (B72203).
Topological Indices and Quantitative Structure-Property Relationship (QSPR) Modeling of Octane (B31449) Isomers
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to correlate the structural features of molecules with their physical, chemical, or biological properties. researchgate.net This is achieved by calculating numerical descriptors, known as topological indices, from the molecular graph. A molecular graph represents atoms as vertices and chemical bonds as edges. researchgate.net
While many foundational QSPR studies have been conducted on series like the octane isomers (C₈H₁₈), the principles and methodologies are directly applicable to other alkane series, including the 159 isomers of undecane (C₁₁H₂₄), of which 3-ethyl-3-methyloctane is a member. wikipedia.orgwikipedia.org Topological indices quantify aspects of molecular size, shape, branching, and complexity. By establishing a mathematical relationship—often through linear regression—between these indices and an experimental property (like boiling point, density, or octane rating), predictive models can be built.
Several types of topological indices are commonly used in QSPR studies:
Wiener Index (W): The sum of distances (number of bonds) between all pairs of vertices (carbon atoms) in the molecular graph.
Zagreb Indices (M₁, M₂): These are degree-based indices. The first Zagreb index (M₁) is the sum of the squares of the degrees of all vertices. The second Zagreb index (M₂) is the sum of the products of the degrees of adjacent vertices. The degree of a vertex is the number of other vertices it is connected to.
Randić Index (χ): Calculated by summing (dᵢdⱼ)^(-1/2) over all edges, where dᵢ and dⱼ are the degrees of the vertices connected by the edge.
Below is a table of selected calculated topological indices for 3-ethyl-3-methyloctane.
| Topological Index | Description | Value for 3-Ethyl-3-methyloctane |
| Wiener Index (W) | Sum of all shortest path distances between pairs of atoms. | 164 |
| First Zagreb Index (M₁) | Sum of the squares of the degrees of each atom. | 44 |
| Second Zagreb Index (M₂) | Sum of the products of degrees of adjacent atoms. | 44 |
| Randić Index (χ) | A measure of molecular branching. | 5.217 |
These values are calculated based on the molecular graph of 3-ethyl-3-methyloctane.
These indices allow for the quantitative comparison of 3-ethyl-3-methyloctane with its other undecane isomers, enabling the prediction of its properties relative to isomers with different branching patterns.
Semiempirical Molecular Orbital Methods (e.g., MNDO, AM1 Algorithms) for Hydrocarbon Analysis
Semiempirical molecular orbital methods serve as a computationally less expensive alternative to ab initio methods for predicting the electronic structure and properties of molecules. These methods simplify the complex equations of quantum mechanics by using experimentally derived parameters to approximate certain integrals. This approach makes them well-suited for analyzing large molecules like 3-ethyl-3-methyloctane.
Prominent semiempirical methods for hydrocarbon analysis include:
MNDO (Modified Neglect of Diatomic Overlap): One of the earlier successful semiempirical methods, it provides reasonable calculations for heats of formation and molecular geometries.
AM1 (Austin Model 1): An evolution of MNDO, AM1 improves upon its predecessor by modifying the core-repulsion function, leading to more accurate predictions for a wider range of molecules, including hydrocarbons. It is frequently used to calculate properties such as:
Standard enthalpy of formation (ΔfH°)
Ionization potential
Dipole moment
Molecular geometry (bond lengths, angles)
For a hydrocarbon like 3-ethyl-3-methyloctane, an AM1 calculation would solve the Schrödinger equation for the valence electrons to determine the molecule's electronic energy and wavefunctions. From this, the heat of formation and other energetic properties can be derived. While specific results from the literature for 3-ethyl-3-methyloctane are not available, the methodology is standard in computational chemistry packages for characterizing such compounds.
Thermodynamic Investigations of Octane Isomerization Equilibria
The isomerization of alkanes is a fundamental process in petroleum refining, used to increase the octane number of gasoline. The thermodynamic principles governing these reactions determine the maximum achievable yield of a desired isomer at a given temperature and pressure. These principles can be applied to the isomerization equilibria involving 3-ethyl-3-methyloctane and its fellow undecane isomers.
Enthalpic and Entropic Contributions to Isomerization Processes
The conversion of one isomer to another, for instance, the isomerization of n-undecane to 3-ethyl-3-methyloctane, is governed by changes in enthalpy (ΔH) and entropy (ΔS).
Enthalpy (ΔH): This term relates to the heat of reaction and the relative stability of the isomers. In general, branched alkanes are thermodynamically more stable than their straight-chain counterparts due to factors like improved intramolecular van der Waals interactions and electronic effects. This means the formation of a branched isomer like 3-ethyl-3-methyloctane from n-undecane is an exothermic process (ΔH < 0). The standard enthalpy of formation (ΔfH°) is a key metric; more negative values indicate greater stability.
Entropy (ΔS): This term relates to the degree of disorder or randomness. Straight-chain alkanes have greater rotational freedom and are thus entropically favored over more compact, branched isomers. Therefore, the isomerization from n-undecane to 3-ethyl-3-methyloctane is associated with a decrease in entropy (ΔS < 0).
Standard Free Energy and Equilibrium Composition Determinations Across Temperature Ranges
ΔG° = ΔH° - TΔS°
where T is the temperature in Kelvin. The equilibrium constant (K_eq) for an isomerization reaction is directly related to the standard Gibbs free energy change:
ΔG° = -RT ln(K_eq)
where R is the ideal gas constant. The equilibrium composition of a mixture of isomers is dictated by the relative stabilities (i.e., the standard Gibbs free energies of formation) of all isomers present.
The table below shows the standard thermodynamic properties for n-undecane, which serves as a baseline for its isomers.
| Thermodynamic Property | Symbol | Value for n-Undecane (liquid) | Unit |
| Std. Enthalpy of Formation | ΔfH° | -324.6 to -329.8 wikipedia.org | kJ·mol⁻¹ |
| Std. Molar Entropy | S° | 458.15 wikipedia.org | J·K⁻¹·mol⁻¹ |
Data corresponds to the standard state (298.15 K, 100 kPa). wikipedia.org
For 3-ethyl-3-methyloctane, one would expect a more negative ΔfH° (greater stability) and a lower S° (less disorder) compared to n-undecane.
At low temperatures, the TΔS° term is small, and the equilibrium is dominated by the enthalpy change (ΔH°). Consequently, the most stable, highly branched isomers are favored. As the temperature increases, the TΔS° term becomes more significant, and the equilibrium shifts to favor the less-branched, higher-entropy isomers. Therefore, industrial isomerization processes often use a compromise temperature to achieve a favorable balance between reaction rate and equilibrium yield of desired branched products.
Stereochemical and Chiral Recognition Studies
A key structural feature of 3-ethyl-3-methyloctane is the presence of a chiral center. The third carbon atom (C3) is bonded to four different alkyl groups: a methyl group (-CH₃), an ethyl group (-CH₂CH₃), a propyl group (-CH₂CH₂CH₃), and a pentyl group (-CH₂CH₂CH₂CH₂CH₃).
This chirality means that 3-ethyl-3-methyloctane exists as a pair of non-superimposable mirror images known as enantiomers:
(R)-3-ethyl-3-methyloctane
(S)-3-ethyl-3-methyloctane
These enantiomers have identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light (optical activity) and with other chiral molecules.
The study of these stereoisomers involves:
Chiral Separation: Techniques like gas chromatography (GC) using a chiral stationary phase are required to separate the (R) and (S) enantiomers. The differential interaction between each enantiomer and the chiral selector in the column leads to different retention times, allowing for their resolution.
Chiral Recognition: Understanding the intermolecular interactions that allow for the discrimination between enantiomers is a significant area of research. Computational methods, including molecular dynamics simulations and quantum mechanical calculations, can be used to model the diastereomeric complexes formed between the enantiomers of 3-ethyl-3-methyloctane and a chiral resolving agent. These models can elucidate the differences in binding energies and structures that underpin chiral recognition.
Spectroscopic Analysis: Chiroptical spectroscopic methods, such as Vibrational Circular Dichroism (VCD), can be used to determine the absolute configuration ((R) or (S)) of the separated enantiomers by comparing experimental spectra with those predicted from quantum chemical calculations.
Advanced Spectroscopic Characterization Techniques for 3 Ethyl 3 Methyloctane
Chromatographic-Mass Spectrometric (GC-MS) Approaches in Hydrocarbon Analysis
GC-MS is a cornerstone technique for the analysis of complex hydrocarbon mixtures. It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In this context, GC-MS is indispensable for resolving isomers and quantifying specific components within a sample. dtic.mil
Application as a Reference Compound in Analytical Instrumentation and Calibration
In analytical chemistry, reference compounds with well-defined structures and properties are essential for the accurate identification and quantification of analytes. Branched alkanes, including isomers of octane (B31449), heptane, and pentane, are frequently used as reference standards in chromatographic and spectroscopic methods. smolecule.com Their predictable fragmentation patterns in mass spectrometry and consistent retention times in gas chromatography allow for the calibration of analytical instruments and the validation of methods.
While specific documentation for 3-ethyl-3-methyloctane as a commercial standard is not always prominent, its role is analogous to similar compounds like 3-ethyl-2-methylheptane (B88448) and 3-ethyl-3-methylpentane (B92670). smolecule.com These compounds are included in standard mixtures used to calibrate GC/MS instruments for the analysis of complex hydrocarbon samples such as gasoline and jet fuels. dtic.mil The instrument's response to the known standard is used to create a calibration curve, enabling the quantification of the same or similar compounds in unknown samples. The analysis of an unknown fuel mixture can be performed by using standard compound injections to build a library of chromatographic retention data and GC/MS response measurements. dtic.mil
Qualitative and Semi-Quantitative Volatile Organic Compound Profiling (e.g., SPME-GC/MS)
Solid-Phase Microextraction (SPME) coupled with GC-MS is a powerful, solvent-free technique for the qualitative and semi-quantitative analysis of Volatile Organic Compounds (VOCs) from a variety of matrices, including air, water, and the headspace of solid samples. researchgate.netnih.gov This method is particularly useful for profiling complex mixtures of VOCs, such as those found in consumer products, environmental samples, or biological specimens. mst.dknih.gov
The process involves exposing a fused-silica fiber coated with a stationary phase to the sample's headspace. Volatile analytes, including branched alkanes like 3-ethyl-3-methyloctane, adsorb onto the fiber. The fiber is then transferred to the hot injection port of a gas chromatograph, where the analytes are thermally desorbed and separated on the GC column before being detected by the mass spectrometer. researchgate.net For semi-quantitative analysis, results are often compared against an internal standard. mst.dk This approach allows for the rapid screening and identification of the components of a volatile profile. mst.dktesisenred.net
Table 1: Example Parameters for Qualitative SPME-GC/MS Screening This interactive table summarizes typical instrument settings for the analysis of volatile compounds, based on established methodologies.
| Parameter | Setting |
|---|---|
| SPME Fiber | Dependent on analyte polarity |
| Absorption | 35 °C, 15 min |
| Desorption | 3 min in GC injector |
| Carrier Gas | Helium, constant flow at 0.8 ml/min |
| Injection Port Temp. | 275 °C |
| Oven Program | 40 °C for 1 min, ramp 10 °C/min to 275 °C, hold for 10 min |
| MS Detection | Comparison with NIST MS library (e.g., NIST02) |
Data adapted from a study on chemical substances in consumer products. mst.dk
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for determining the precise three-dimensional structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon skeleton and the environment of every proton, providing unambiguous structural confirmation.
¹H NMR Spectroscopy for Proton Environment Characterization
Proton (¹H) NMR spectroscopy provides detailed information about the number and types of hydrogen atoms in a molecule. For 3-ethyl-3-methyloctane, the ¹H NMR spectrum would show distinct signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the ethyl and pentyl substituents, as well as the central methyl group. The chemical shift (δ) of each signal indicates its electronic environment, while the signal's splitting pattern (multiplicity) reveals the number of neighboring protons. The integration of each peak corresponds to the number of protons it represents.
Table 2: Predicted ¹H NMR Chemical Shifts for 3-Ethyl-3-methyloctane This interactive table presents the predicted signals in the ¹H NMR spectrum, detailing the expected chemical shift, multiplicity, and integration for each proton group.
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| CH₃ (from methyl at C3) | ~0.8-0.9 | Singlet (s) | 3H |
| CH₃ (from ethyl group) | ~0.8-0.9 | Triplet (t) | 3H |
| CH₃ (from pentyl group) | ~0.9-1.0 | Triplet (t) | 3H |
| CH₂ (from ethyl group) | ~1.2-1.4 | Quartet (q) | 2H |
| CH₂ (pentyl & internal) | ~1.2-1.5 | Multiplet (m) | 8H |
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 (¹³C) NMR spectroscopy is used to determine the structure of a molecule's carbon framework. Each unique carbon atom in the molecule produces a distinct signal in the spectrum. For 3-ethyl-3-methyloctane, the spectrum would confirm the presence of 11 carbon atoms in different environments. A key feature would be the signal for the quaternary carbon at the C3 position, which would appear at a characteristic downfield shift and would be readily distinguishable from the methyl and methylene carbons.
Data from close structural analogs like 3-ethyl-3-methylheptane (B105677) provide a strong basis for predicting the ¹³C NMR spectrum of 3-ethyl-3-methyloctane. chemicalbook.com
Table 3: Representative ¹³C NMR Chemical Shifts for 3-Ethyl-3-methyloctane This interactive table shows representative chemical shifts for the unique carbon atoms, based on data from analogous compounds. chemicalbook.comspectrabase.com
| Carbon Atom | Representative Chemical Shift (δ, ppm) |
|---|---|
| Quaternary C (C3) | ~35-40 |
| Methylene C's (CH₂) | ~8-45 |
| Methyl C's (CH₃) | ~8-25 |
Advanced NMR Techniques for Chiral Molecules (e.g., Matrix-Assisted Diffusion-Ordered Spectroscopy with Chiral Resolving Agents)
The 3-ethyl-3-methyloctane molecule possesses a quaternary stereogenic center at the C3 position, meaning it is chiral and exists as a pair of enantiomers. Differentiating enantiomers is a significant analytical challenge, especially for alkanes that lack functional groups suitable for derivatization with chiral reagents. researchgate.netresearchgate.net
Advanced NMR techniques like Matrix-Assisted Diffusion-Ordered Spectroscopy (MAD-DOSY) offer a powerful solution. rsc.org Standard DOSY separates molecules in a mixture based on their diffusion coefficients, which are related to their size and shape. Since enantiomers have identical sizes, they cannot be resolved by conventional DOSY. researchgate.net
In a MAD-DOSY experiment, a chiral resolving agent is added to the NMR sample to act as a "matrix." rsc.orgnih.gov These agents, which can include cyclodextrins or other chiral molecules, interact diastereomerically with the enantiomers of the analyte. researchgate.netrsc.org This differential interaction leads to the formation of transient host-guest complexes with slightly different sizes and shapes, resulting in distinct diffusion coefficients for each enantiomer. The DOSY experiment can then separate the NMR signals of the two enantiomers into different rows of the 2D spectrum, allowing for their individual identification and characterization. researchgate.net This method is a key tool for exploring chiral mixtures and understanding the mechanisms of chiral recognition in solution. researchgate.netresearchgate.net
Infrared and Raman Spectroscopic Analysis for Functional Group Identification and Vibrational Studies
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, is a powerful tool for analyzing the structure of alkanes. shu.ac.uk It is particularly sensitive to conformational disorder and crystalline structure. shu.ac.uk For a branched alkane such as 3-ethyl-3-methyloctane, IR and Raman spectroscopy are fundamental in identifying its constituent functional groups and understanding their vibrational modes.
The primary functional groups in 3-ethyl-3-methyloctane are methyl (–CH₃) and methylene (–CH₂) groups, along with a quaternary carbon and tertiary C-H bonds. The IR spectrum of alkanes is dominated by C-H stretching and bending vibrations. docbrown.info
C-H Stretching Vibrations: Strong absorptions in the 2850–3000 cm⁻¹ region are characteristic of C-H stretching. docbrown.infoosti.gov
Asymmetric and symmetric stretching vibrations of the CH₃ groups typically appear around 2954 cm⁻¹ and 2871 cm⁻¹, respectively. researchgate.net
Asymmetric and symmetric stretching of the CH₂ groups are found near 2917–2921 cm⁻¹ and 2849–2852 cm⁻¹, respectively. researchgate.net
The tertiary C-H bond (at the 3-position) is expected to show a weak absorption around 2890–2900 cm⁻¹. researchgate.net
C-H Bending (Deformation) Vibrations: These vibrations occur at lower wavenumbers.
CH₃ groups exhibit bending vibrations between 1470–1435 cm⁻¹ and 1385–1370 cm⁻¹. docbrown.info
CH₂ groups show deformation vibrations in the 1480–1440 cm⁻¹ range. docbrown.info
Raman spectroscopy provides complementary information. While C-H stretching bands are also prominent in Raman spectra, skeletal C-C vibrations, which are often weak in the IR spectrum, can be more readily observed. osti.gov The combination of IR and Raman spectroscopy allows for a more complete picture of the vibrational modes of the molecule. elsevier.com
Research on various alkanes has established that the ratio of methylene to methyl group peak heights (CH₂/CH₃) in IR spectra can serve as a "branching factor." researchgate.net This ratio provides information about the average length of methylene chains in the molecule. researchgate.net For 3-ethyl-3-methyloctane, the presence of a quaternary carbon atom and the specific arrangement of ethyl and methyl branches create a unique spectral fingerprint that distinguishes it from its isomers and other alkanes.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Methyl (–CH₃) | Asymmetric Stretching | ~2954 | Strong |
| Methyl (–CH₃) | Symmetric Stretching | ~2871 | Medium |
| Methylene (–CH₂) | Asymmetric Stretching | ~2917–2921 | Strong |
| Methylene (–CH₂) | Symmetric Stretching | ~2849–2852 | Medium |
| Tertiary C-H | Stretching | ~2890–2900 | Weak Shoulder |
| Methyl (–CH₃) | Bending (Deformation) | 1470–1435 & 1385–1370 | Medium |
| Methylene (–CH₂) | Bending (Deformation) | 1480–1440 | Medium |
Near-Infrared (NIR) Spectroscopy and Multivariate Data Analysis (e.g., Principal Component Analysis, Two-Dimensional Correlation Spectroscopy) in Hydrocarbon Mixtures
Near-Infrared (NIR) spectroscopy, which examines the overtone and combination bands of fundamental vibrations, is a powerful technique for analyzing hydrocarbon mixtures. guided-wave.com While NIR spectra of hydrocarbons can be complex with broad, overlapping peaks, they contain valuable quantitative and qualitative information. guided-wave.comresearchgate.net When combined with multivariate data analysis, NIR spectroscopy becomes an effective tool for characterizing complex systems containing compounds like 3-ethyl-3-methyloctane. researchgate.netacs.org
Principal Component Analysis (PCA) is a multivariate statistical method used to simplify high-dimensional data, such as NIR spectra, without losing significant patterns. diva-portal.orgwhitebearphotonics.com In the context of hydrocarbon analysis, PCA can differentiate between samples based on their chemical composition. acs.orgtandfonline.com For instance, PCA applied to NIR spectra can discriminate between hydrocarbons with different carbon chain structures (linear, branched, cyclic). researchgate.netredalyc.orgcirad.fr This is because the relative proportions of methyl and methylene groups, which differ between isomers like 3-ethyl-3-methyloctane and its counterparts, lead to subtle but detectable changes in the NIR spectrum. researchgate.net These variations are then captured by the principal components, allowing for sample classification. acs.org
Two-Dimensional Correlation Spectroscopy (2D-COS) is another advanced analytical technique that enhances the interpretation of spectral data by revealing relationships between spectral features that change in response to a perturbation (e.g., temperature, concentration). spectroscopyonline.comwikipedia.org By spreading overlapping one-dimensional spectra into a second dimension, 2D-COS can identify co-varying signals and determine the sequence of spectral changes. spectroscopyonline.comvietnamjournal.runih.gov In the analysis of hydrocarbon mixtures, 2D-COS can be applied to IR, Raman, or NIR data to deconvolve complex spectra. researchgate.net For a mixture containing 3-ethyl-3-methyloctane, 2D-COS could help identify intermolecular interactions and distinguish the spectral contributions of each component, which is often difficult with conventional one-dimensional spectroscopy. vietnamjournal.ru The technique is particularly useful for studying how the structure of branched alkanes influences their interactions in a mixture under changing conditions. researchgate.net
The combination of NIR spectroscopy with these multivariate analysis techniques provides a robust framework for the detailed characterization of hydrocarbon systems. mdpi.com This approach is widely used for quality control in the fuel and petrochemical industries, where rapid and accurate analysis of complex mixtures is essential. researchgate.netdiva-portal.org
| Technique | Principle | Application to Hydrocarbon Analysis |
|---|---|---|
| Principal Component Analysis (PCA) | Reduces the dimensionality of complex datasets by transforming data into a new set of variables (principal components). diva-portal.org | Discriminates between different types of hydrocarbons (e.g., branched vs. linear) based on their NIR spectra. researchgate.netredalyc.org Used for quality control and classification. acs.org |
| Two-Dimensional Correlation Spectroscopy (2D-COS) | Analyzes spectral variations under an external perturbation to generate 2D correlation maps, enhancing spectral resolution. spectroscopyonline.comwikipedia.org | Reveals correlations between different vibrational bands, identifies intermolecular interactions, and helps deconvolve the spectra of complex hydrocarbon mixtures. vietnamjournal.ruresearchgate.net |
Isomerization Science and Engineering Relevant to Branched Octanes
Catalytic Hydroisomerization Processes and Catalyst Design
Hydroisomerization reactions are typically conducted using bifunctional catalysts that possess both a metallic function for hydrogenation-dehydrogenation and an acidic function for skeletal rearrangement. uotechnology.edu.iq The reaction mechanism involves the dehydrogenation of an n-alkane to an alkene on a metal site, followed by the migration of the alkene to an acid site where it is protonated to a carbenium ion. tandfonline.com This intermediate then undergoes skeletal isomerization, and the resulting branched carbenium ion is deprotonated back to an iso-alkene, which is subsequently hydrogenated on the metal site to form a branched alkane. d-nb.info
Bifunctional catalysts combining nickel and palladium on a HY zeolite support have been investigated for n-octane hydroisomerization. acs.orgacs.org The HY zeolite provides the necessary acidity for the isomerization reactions. acs.org Studies have shown that the addition of a second metal, such as nickel, to a palladium-based catalyst can enhance both the conversion of n-octane and the selectivity towards its isomers. acs.orgresearchgate.net
In one study, various weight percentages of nickel (0.1-0.5 wt %) were added to a 0.1 wt % palladium on HY zeolite catalyst. acs.orgacs.org The research found that adding up to 0.3 wt % of Ni improved n-octane conversion and isomerization selectivity while keeping the formation of cracked products low. acs.orgacs.org This enhancement is attributed to an increase in the number of active metallic sites, which optimizes the metal-to-acid site ratio for isomerization. researchgate.net Exceeding this threshold of Ni content, however, led to a decrease in conversion and an increase in cracking. acs.org The bimetallic catalysts also demonstrated higher selectivity towards the formation of dibranched isomers, which are valuable for their high octane (B31449) numbers. acs.org
Table 1: Effect of Ni Content on n-Octane Hydroisomerization over Ni-Pd/HY Zeolite Catalysts Data synthesized from studies on n-alkane hydroisomerization. acs.orgacs.org
| Catalyst Composition | n-Octane Conversion | Isomerization Selectivity |
|---|---|---|
| 0.1 wt % Pd/HY | Moderate | Moderate |
| 0.1 wt % Pd, 0.1 wt % Ni/HY | Increased | Increased |
| 0.1 wt % Pd, 0.3 wt % Ni/HY | Enhanced | Enhanced |
| 0.1 wt % Pd, 0.5 wt % Ni/HY | Decreased | Decreased |
Platinum-group metals, particularly platinum, are widely used for their high hydrogenation-dehydrogenation activity in isomerization catalysts. uotechnology.edu.iqmdpi.com When supported on acidic materials like zeolites, they form highly effective bifunctional catalysts. daneshyari.com Mordenite is a type of zeolite often used as an acidic support. daneshyari.comajol.info
Process Parameters and Reaction Conditions in Isomerization Units
The efficiency and selectivity of hydroisomerization processes are highly dependent on the operating conditions, including temperature, pressure, and feedstock composition. d-nb.info Optimizing these parameters is crucial for maximizing the yield of desired branched isomers like 3-ethyl-3-methyl-octane while minimizing undesirable side reactions such as hydrocracking. tandfonline.com
Pressure: The total pressure, and more specifically the hydrogen partial pressure, has a significant impact on the process. acs.org Increasing the pressure generally suppresses cracking reactions and can improve the selectivity towards isomerization. acs.orgajchem-a.com This is attributed to an increased hydrogen concentration, which promotes the hydrogenation of olefinic intermediates, thereby reducing their availability for oligomerization and subsequent cracking into lighter products. acs.orgajchem-a.com However, very high pressures can increase hydrocracking and are not economically favorable. ajchem-a.comdiva-portal.org An optimal pressure is typically sought, which for many commercial catalysts falls in the range of 20 to 30 barg. ajchem-a.com
Feedstock Composition: The composition of the feedstock can also affect the isomerization process. google.com The presence of olefins, aromatics, and heavier hydrocarbons can impact catalyst activity and stability. google.com For instance, the presence of isoalkanes in the feed, such as in a mixture of n-pentane and isopentane, can influence the conversion of the normal paraffin (B1166041) due to competitive adsorption on the catalyst's active sites. put.ac.ir The reactivity of n-alkanes also increases with chain length, which can affect conversion rates when processing mixed feeds. acs.org
The interplay of process parameters directly shapes the product distribution. Higher temperatures and lower pressures tend to favor cracking, leading to a higher yield of light gases (C1-C4) at the expense of C8 isomers. acs.orgacs.org Conversely, lower temperatures and higher hydrogen pressures favor isomerization, increasing the selectivity towards branched C8 alkanes. acs.orgrsc.org
Studies on n-octane hydroisomerization show that at lower conversions, the primary products are monobranched isomers. rsc.org As the conversion increases, multibranched isomers and cracked products begin to form in subsequent reactions. rsc.org This indicates that the desired multibranched products are often formed through a series of sequential isomerization steps. The catalyst's pore structure also plays a role in selectivity, with shape selectivity influencing the types of branched isomers that can form. mdpi.com For instance, catalysts with 10-membered ring (10-MR) pores can exhibit "pore mouth" catalysis, favoring the formation of monobranched isomers from long-chain alkanes. mdpi.com The goal in producing high-octane components is to maximize the yield of di- and tri-branched isomers, which have the highest octane ratings. daneshyari.commdpi.com
Table 2: General Effects of Process Parameters on n-Octane Isomerization This table summarizes general trends observed in alkane hydroisomerization literature. tsijournals.comtandfonline.comacs.orgajchem-a.com
| Parameter | Effect of Increase | Impact on Branched Isomer Selectivity |
|---|---|---|
| Temperature | Increases reaction rate and conversion, but also increases cracking. tandfonline.comacs.org | Decreases selectivity at excessively high temperatures. acs.orgajchem-a.com |
| Pressure (H2 partial) | Suppresses cracking reactions. acs.orgajchem-a.com | Increases selectivity. acs.orgajchem-a.com |
| Contact Time | Increases conversion. acs.org | Decreases selectivity as secondary cracking reactions become more prominent. acs.org |
Environmental Behavior and Advanced Research in the Fate of Branched Hydrocarbons
Environmental Transport and Partitioning Mechanisms
The distribution of 3-ethyl-3-methyloctane in the environment is dictated by its inherent physicochemical properties, which control its movement between the atmosphere, soil, and water.
The Henry's Law constant (H) quantifies the partitioning of a chemical between air and water, indicating its tendency to escape from an aqueous solution into the atmosphere. copernicus.orgcopernicus.org For comparison, structurally similar branched alkanes exhibit H values that underscore their volatility. For instance, 3-ethyl-3-methylheptane (B105677), a C10 analogue, has a reported Henry's Law constant of 2.2 x 10⁻⁶ (dimensionless) . Generally, the vapor pressures of hydrocarbons with more than nine carbons are low enough that acute effects from vapor concentrations are not typically produced, but they still contribute to atmospheric hydrocarbon loads. europa.eu Once in the atmosphere, these compounds can be transported over distances and may undergo photochemical reactions.
Table 1: Comparative Physicochemical Properties of Branched Alkanes This table presents data for structurally similar compounds to illustrate the properties of branched alkanes. Data for 3-ethyl-3-methyloctane is estimated.
| Compound | Molecular Formula | Vapor Pressure (mmHg @ 25°C) | LogP (Octanol/Water) | Henry's Law Constant (unitless) |
| 3-Ethyl-2-methylheptane (B88448) | C10H22 | 2.9 | 3.86 | 1.4–1.6 × 10⁻⁶ |
| 3-Ethyl-3-methylheptane | C10H22 | N/A | 2.31 | 2.2 × 10⁻⁶ |
| Octane (B31449), 3-ethyl-3-methyl- | C11H24 | Estimated < 2.9 | 5.7 (Computed) nih.gov | Estimated, high volatility |
Note: "N/A" indicates data not available in the cited sources.
When released into the terrestrial environment, 3-ethyl-3-methyloctane can contaminate soil and potentially migrate into groundwater. guidechem.com Its movement in these media is largely governed by its solubility in water and its tendency to adsorb to soil organic matter. A key parameter for assessing this is the organic carbon-water (B12546825) partition coefficient (Koc).
The octanol-water partition coefficient (logP or log Kow) is a reliable indicator of a substance's hydrophobicity and, by extension, its likely Koc value. A high logP value suggests a compound is more likely to adsorb to soil particles rather than remain dissolved in water, which can limit its mobility. However, it also indicates greater persistence in the soil matrix. For 3-ethyl-3-methyloctane, a computed XLogP3-AA value of 5.7 is reported, indicating a high affinity for partitioning into organic phases like soil organic carbon and a low affinity for water. nih.gov A safety data sheet for a similar mixture of C4-C12 alkanes reports a log Kow range of 2.2 to 4.5, further supporting the hydrophobic nature of this class of compounds. novachem.comnovachem.com
Due to its low water solubility and high logP, 3-ethyl-3-methyloctane is expected to adsorb strongly to soil and sediment. santos.com This strong adsorption can limit its immediate leaching into groundwater. However, persistent sources of contamination can lead to the slow, long-term percolation of the compound and its degradation byproducts through the soil profile, eventually reaching the water table.
Modeling and Assessment of Environmental Persistence for Hydrocarbons
The environmental persistence of a hydrocarbon is its ability to resist degradation. Branched alkanes, including 3-ethyl-3-methyloctane, are known to be more resistant to microbial degradation than their straight-chain (n-alkane) counterparts. acs.orguni-greifswald.de This recalcitrance is a critical factor in their long-term environmental impact.
Research has consistently shown a hierarchy in hydrocarbon biodegradability, with n-alkanes being the most susceptible, followed by branched alkanes, and then cyclic alkanes. acs.org The increased branching of the molecular structure presents a steric hindrance to the enzymes of microorganisms that carry out degradation. acs.org Studies on C11-C15 isoalkanes have concluded that they are not expected to be readily biodegradable. santos.com
The environmental fate of petroleum hydrocarbons can be assessed using various models. For instance, the BioVapor model evaluates the potential for vapor intrusion into buildings from subsurface contamination, incorporating first-order aerobic biodegradation rates. itrcweb.org These models rely on degradation rate constants, which are influenced by the chemical's structure and environmental conditions, particularly the availability of oxygen. itrcweb.org Biological degradation of petroleum hydrocarbon vapors can occur relatively quickly in aerobic soils, where microbes use oxygen to break down the hydrocarbons into carbon dioxide and water. itrcweb.org
However, under anaerobic (oxygen-depleted) conditions, degradation pathways are different and generally slower. Some fascinating research has shown that under nitrate-reducing conditions, lower molecular weight alkanes can be more recalcitrant than heavier ones. nih.gov Conversely, under sulfate-reducing conditions, there is evidence for the preferential degradation of branched alkanes over normal alkanes, a reversal of the typical aerobic pattern. nih.gov Furthermore, methanogenic degradation of branched alkanes has been observed in specific environments like high-temperature petroleum reservoirs, where the initial activation step may involve addition to fumarate. researchgate.net These findings highlight that the persistence of 3-ethyl-3-methyloctane is highly dependent on the specific biogeochemical conditions of the contaminated site.
Q & A
Q. What analytical standards should be prioritized for quantifying 3-ethyl-3-methyloctane in fuel matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
